3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((1,3-benzodioxol-5-yloxy)methyl)-
Description
The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((1,3-benzodioxol-5-yloxy)methyl)- (hereafter referred to as the "target compound") is a 1,2,4-triazole derivative characterized by a 1,3-benzodioxole substituent at the 5-position and an amino group at the 4-position. It has been identified as a major component in the mucus of the desert snail Eremina desertorum, where it contributes to antimicrobial and anti-inflammatory activities by upregulating TGF-β1 and VEGF gene expression, enhancing wound healing . The presence of the benzodioxolyloxy methyl group and amino functionality distinguishes its structural and pharmacological profile from other triazole-thione derivatives.
Properties
IUPAC Name |
4-amino-3-(1,3-benzodioxol-5-yloxymethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3S/c11-14-9(12-13-10(14)18)4-15-6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5,11H2,(H,13,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHZJNRZNWZUOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=NNC(=S)N3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151067 | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((1,3-benzodioxol-5-yloxy)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115398-67-9 | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((1,3-benzodioxol-5-yloxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115398679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((1,3-benzodioxol-5-yloxy)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide is a crucial intermediate that provides the benzodioxolylmethyl moiety.
- Heteroaryl thiols or thiosemicarbazides serve as nucleophiles to form the triazole-3-thione core.
- Potassium carbonate is commonly used as a base to facilitate nucleophilic substitution and cyclization.
Synthetic Procedure
The preparation typically follows a nucleophilic substitution reaction where the heteroaryl thiol attacks the chloroacetamide derivative in the presence of potassium carbonate in acetone at room temperature. This reaction proceeds over approximately 8 hours, followed by filtration and crystallization from ethanol to purify the product.
The general reaction scheme is:
$$
\text{N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide} + \text{heteroaryl thiol} \xrightarrow[\text{acetone}]{\text{K}2\text{CO}3, \text{rt}, 8h} \text{3H-1,2,4-triazole-3-thione derivative}
$$
This method yields the target compound as a white solid with good purity and yield (typically around 70-80%).
Characterization and Purity Assessment
- Melting point determination confirms the crystalline nature and purity.
- IR spectroscopy identifies characteristic functional groups such as N–H, C=O, and C=S stretches.
- NMR spectroscopy (¹H and ¹³C) confirms the structure, especially the presence of the benzodioxolyl and triazole moieties.
- Mass spectrometry verifies the molecular weight and fragmentation pattern.
- Thin Layer Chromatography (TLC) is used to monitor reaction progress and purity.
Comparative Data Table of Preparation Parameters
Alternative Synthetic Routes and Innovations
- Some studies report the use of hydrazinolysis of esters followed by reaction with potassium thiocyanate and subsequent cyclization to form the triazole-3-thione ring.
- The Williamson ether synthesis approach is used to introduce ether-linked substituents such as benzodioxolyl groups by alkylation of the triazole-3-thione sulfur atom with haloalkyl derivatives.
- Cyclization reactions under reflux in ethanol or other solvents with acid or base catalysis are common to improve yields and purity.
Research Findings on Preparation Efficiency and Biological Relevance
- The described synthetic methods yield compounds with high purity and reproducibility, suitable for biological testing.
- The benzodioxolylmethyl substituent enhances biological activity, as evidenced by antitumor and antimicrobial assays in related compounds.
- Optimization of reaction conditions such as solvent choice, base concentration, and temperature can improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the benzodioxole moiety, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenated benzodioxole derivatives, nucleophiles like amines or thiols, often in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antidepressant Activity
Recent studies have highlighted the potential of 2,4-dihydro-3H-1,2,4-triazole-3-thiones as promising antidepressants. A systematic evaluation of a series of derivatives demonstrated that certain compounds exhibited significant antagonistic effects against hypothermia and ptosis induced by reserpine in animal models. The presence of specific substituents at the 5-position of the triazole nucleus was found to enhance activity significantly. For instance, the introduction of haloaryl groups correlated with increased potency in these models .
Anticonvulsant Properties
The anticonvulsant potential of 3H-1,2,4-triazole-3-thione derivatives has been extensively studied. Notably, compounds like TP-315 have shown effectiveness in protecting against maximal electroshock-induced seizures in mice. The mechanism appears to involve interactions with voltage-dependent sodium channels, which are crucial for neuronal excitability. These findings suggest that triazole derivatives could serve as effective treatments for drug-resistant epilepsy .
Antimicrobial Activity
The antimicrobial properties of 3H-1,2,4-triazole-3-thione derivatives have been well-documented. Research indicates that these compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, derivatives synthesized through Mannich reactions have shown enhanced activity compared to standard antibiotics like ciprofloxacin. The structural modifications introduced during synthesis play a critical role in determining the spectrum and potency of antimicrobial action .
Synthesis and Structural Insights
Innovative synthetic methods for producing 1,2,4-triazole-3-thiones have been explored to enhance their pharmacological profiles. Techniques such as cyclization reactions involving various aryl isothiocyanates have been employed to yield compounds with improved biological activity. The structural insights gained from these studies are crucial for understanding how modifications influence the biological efficacy and safety profiles of these compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((1,3-benzodioxol-5-yloxy)methyl)- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Substituent Variations
The biological and physicochemical properties of 1,2,4-triazole-3-thiones are highly dependent on substituent groups. Below is a comparative analysis of the target compound and key analogs:
Table 1: Structural and Functional Comparison of Triazole-Thione Derivatives
Key Observations:
- Substituent Impact on Bioactivity: The target compound’s 1,3-benzodioxole group may enhance its anti-inflammatory and antimicrobial effects compared to analogs with simpler aromatic substituents (e.g., methylphenyl or chlorophenoxy groups) .
- Amino Group Significance: The amino group at the 4-position (shared with IIIA) is critical for biological interactions. In MBL inhibition, IIIA’s amino group enables a distinct binding mode compared to non-amino analogs like IIIB, which lack efficacy .
- Synthesis Methods : The target compound’s natural occurrence contrasts with synthetic analogs prepared via reflux with triethylamine (TEA) or InCl3-catalyzed reactions .
Pharmacological and Mechanistic Comparisons
- Antimicrobial Activity : The target compound outperforms Helix aspersa snail mucus components, likely due to synergistic effects with phthalic acid esters and benzisothiazole derivatives . In contrast, synthetic analogs like compound 6c (Table 1) exhibit broad-spectrum antimicrobial activity attributed to the benzoxazole moiety .
- Anti-Inflammatory and Analgesic Effects : The target compound’s TGF-β1/VEGF-mediated wound healing contrasts with imidazole-substituted triazole-thiones (e.g., 4-methyl-5-(5-methylimidazolyl)), which show superior anti-inflammatory activity to indomethacin .
- Enzyme Inhibition: The amino group in IIIA and the target compound may facilitate interactions with enzymatic active sites, as seen in MBL inhibition .
Physicochemical and Computational Insights
- The 4-chloro-2-methylphenoxy analog (CAS 115398-66-8) has a high boiling point (404.1°C) and density (1.52 g/cm³), suggesting stability under physiological conditions .
- Computational studies on thiophene-substituted triazole-thiones (e.g., 4-(p-tolyl)-5-(thiophen-2-yl)) reveal conformational flexibility and HOMO-LUMO energy gaps predictive of reactivity .
Biological Activity
The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-amino-5-((1,3-benzodioxol-5-yloxy)methyl)- is part of the broader family of 1,2,4-triazole derivatives , which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its antibacterial, anticonvulsant, and potential anticancer properties.
Chemical Structure
The compound can be represented structurally as follows:
Antibacterial Activity
- Mechanism of Action : The 1,2,4-triazole ring structure has been associated with various antibacterial mechanisms. Compounds within this class have shown effectiveness against a range of bacteria by inhibiting crucial enzymes involved in bacterial cell wall synthesis and function.
-
Research Findings :
- A study demonstrated that triazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like ceftriaxone .
- Another investigation found that modifications to the triazole ring could enhance activity against resistant strains of bacteria .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Triazole A | E. coli | 5 |
| Triazole B | S. aureus | 10 |
| Triazole C | P. aeruginosa | 15 |
Anticonvulsant Activity
- Mechanism : The anticonvulsant properties of triazole derivatives are primarily attributed to their interaction with voltage-gated sodium channels and modulation of GABAergic neurotransmission.
-
Case Studies :
- In a study involving the Maximal Electroshock (MES) test, several derivatives demonstrated potent anticonvulsant effects with lower neurotoxicity compared to traditional medications like phenytoin and carbamazepine .
- The derivative TP-315 was highlighted for its efficacy in reducing seizure frequency in animal models of epilepsy without significant side effects on liver or kidney function .
| Compound | Test Model | Efficacy (%) | Neurotoxicity Score |
|---|---|---|---|
| TP-315 | MES | 85 | Low |
| TP-427 | MES | 78 | Moderate |
Anticancer Activity
- Preliminary Findings : Initial studies suggest that certain triazole derivatives may exhibit cytotoxic effects against various cancer cell lines.
-
Research Insights :
- A recent evaluation indicated that selected triazole compounds showed IC50 values above 100 µM against human cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer), indicating low cytotoxicity but potential for further optimization .
- Docking studies revealed interactions with key proteins involved in tumor growth regulation, suggesting a pathway for enhancing their anticancer activity through structural modifications .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 3H-1,2,4-triazole-3-thione derivatives with benzodioxolyloxy substituents?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 4-amino-1,2,4-triazole-3-thione derivatives with halogenated benzodioxolyloxy precursors in polar aprotic solvents (e.g., DMF or DMSO) under reflux (80–100°C for 4–8 hours). Catalytic bases like K₂CO₃ enhance substitution efficiency .
- Key Optimization Parameters :
- Solvent polarity (higher yields in DMF vs. ethanol)
- Temperature control to avoid decomposition of the benzodioxolyloxy group
- Stoichiometric ratios (1:1.2 molar ratio of triazole to halogenated precursor) .
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?
- Primary Methods :
- ¹H/¹³C NMR : Assigns protons and carbons in the triazole ring (δ 8.2–8.5 ppm for NH₂; δ 5.2–5.6 ppm for benzodioxolyloxy CH₂) and verifies substitution patterns .
- FT-IR : Confirms thione (C=S) stretch at 1200–1250 cm⁻¹ and NH₂ bending at 1600–1650 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Advanced Validation : Single-crystal X-ray diffraction resolves tautomeric forms (e.g., thione vs. thiol) and hydrogen-bonding networks .
Q. What are the baseline solubility and stability profiles of this compound under physiological conditions?
- Solubility : Poor aqueous solubility (<12 µg/mL at pH 7.4) due to hydrophobic benzodioxolyloxy and triazole groups. Solubility enhancers (e.g., cyclodextrins) or co-solvents (DMSO ≤5%) are recommended for in vitro assays .
- Stability : Stable in dry DMSO at –20°C for >6 months. Degrades in acidic conditions (pH <3) via cleavage of the benzodioxolyloxy-CH₂ bond .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position on benzodioxolyloxy) influence antimicrobial activity?
- SAR Insights :
- Substituent Position : 5-((1,3-Benzodioxol-5-yloxy)methyl) derivatives show higher antifungal activity (MIC = 4 µg/mL against Candida albicans) compared to 4-methylphenoxy analogs (MIC = 16 µg/mL) due to enhanced membrane penetration .
- Amino Group : The 4-amino group in the triazole ring is critical for H-bonding with fungal cytochrome P450 enzymes .
- Experimental Design :
- Compare MICs of derivatives with varied substituents (e.g., nitro, methoxy) using broth microdilution assays .
- Molecular docking to correlate substituent effects with target binding affinity .
Q. What computational methods are effective for predicting the compound’s conformational flexibility and electronic properties?
- DFT Calculations :
- Geometry Optimization : B3LYP/6-311G(d,p) basis set accurately predicts bond lengths (C=S: 1.68 Å) and angles (N-N-C: 115°) .
- HOMO-LUMO Analysis : Bandgap energy (~4.2 eV) indicates potential charge-transfer interactions in biological systems .
- Torsional Angle Scanning : Varying the benzodioxolyloxy-CH₂ torsion angle (0–180°) identifies energy minima for stable conformers .
Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?
- Data Reconciliation Strategies :
- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- Metabolite Interference Testing : Use LC-MS to quantify parent compound vs. degradation products in cell media .
- Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial assays) to identify outliers and establish consensus activity ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
